What is Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate?
What is Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate?
An In-Depth Technical Guide to Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate: Synthesis, Properties, and Advanced Applications
Introduction
Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate is a substituted vinyl monomer belonging to the cyanoacrylate class of compounds. While the broader family of cyanoacrylates is renowned for rapid-curing adhesive properties, commonly known as "superglues," this specific derivative has emerged as a molecule of significant interest in medicinal chemistry and organic synthesis.[1][2] Its unique electronic and steric properties, conferred by the 4-chlorophenyl group, make it a versatile scaffold for the development of novel bioactive agents and a valuable intermediate in complex chemical syntheses. This guide provides a comprehensive technical overview of its synthesis, physicochemical characteristics, and key applications, with a focus on its potential in drug discovery and development.
Part 1: Physicochemical and Structural Characterization
The foundational step in understanding the utility of any chemical entity is a thorough characterization of its physical and structural properties. Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate is a colorless, crystalline solid at room temperature.[3] Its key properties are summarized below.
Data Presentation: Key Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 2169-68-8 | [4][5] |
| Molecular Formula | C₁₂H₁₀ClNO₂ | [3][4] |
| Molecular Weight | 235.67 g/mol | [4] |
| Melting Point | 88-90 °C | [6][7] |
| Boiling Point | 367.9 °C at 760 mmHg | [6] |
| Appearance | Colorless block crystals | [3] |
| Crystal System | Monoclinic | [3] |
| Space Group | P 21/n | [3] |
Structural and Spectroscopic Analysis
The molecule's structure has been elucidated through single-crystal X-ray diffraction, confirming its stereochemistry.[3] Spectroscopic analysis provides further confirmation and is crucial for quality control in a laboratory setting.
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¹H NMR (CDCl₃): The proton NMR spectrum shows characteristic signals: a singlet for the vinylic proton around δ 8.18 ppm, doublets for the aromatic protons of the 4-chlorophenyl group at approximately δ 7.92 and 7.46 ppm, a quartet for the methylene (-CH₂-) protons of the ethyl group at δ 4.36 ppm, and a triplet for the terminal methyl (-CH₃) protons at δ 1.38 ppm.[3]
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Infrared (IR) Spectroscopy: The IR spectrum displays strong absorption bands corresponding to the key functional groups. A sharp peak around 2218 cm⁻¹ is indicative of the nitrile (C≡N) stretch, while a strong band at approximately 1718 cm⁻¹ corresponds to the carbonyl (C=O) stretch of the ester.[7][8]
Mandatory Visualization: Chemical Structure
Caption: Chemical structure of Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate.
Part 2: Synthesis and Mechanistic Insights
The primary and most efficient route for synthesizing this compound is the Knoevenagel condensation . This classic organic reaction involves the condensation of an active methylene compound (ethyl cyanoacetate) with an aldehyde (4-chlorobenzaldehyde), typically catalyzed by a weak base.[9][10]
Mechanism of Synthesis: The Knoevenagel Condensation
The causality behind this choice of reaction is its high efficiency and atom economy. The reaction proceeds via three key steps:
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Enolate Formation: The basic catalyst (e.g., piperidine) deprotonates the α-carbon of ethyl cyanoacetate, which is highly acidic due to the electron-withdrawing effects of both the nitrile and ester groups. This forms a resonance-stabilized enolate.
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Nucleophilic Attack: The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-chlorobenzaldehyde.
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Dehydration: The resulting aldol-type intermediate undergoes dehydration (loss of a water molecule) to yield the final, stable α,β-unsaturated product, Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate.
Mandatory Visualization: Synthesis Workflow
Caption: General workflow for synthesis via Knoevenagel condensation.
Experimental Protocols: Laboratory-Scale Synthesis
This protocol is a self-validating system; progress can be monitored by Thin Layer Chromatography (TLC), and the final product identity is confirmed by melting point and spectroscopic analysis.
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Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-chlorobenzaldehyde (10 mmol, 1.41 g) and ethyl cyanoacetate (10 mmol, 1.13 g) in 30 mL of absolute ethanol.[9]
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Catalyst Addition: Add piperidine (1 mmol, 0.1 mL) to the solution. The use of a catalytic amount is crucial to promote the reaction without leading to unwanted side reactions.
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Reaction: Stir the mixture at room temperature. The reaction progress should be monitored every hour using TLC (e.g., with a 3:1 hexane:ethyl acetate mobile phase). The reaction is typically complete within 6-24 hours, as indicated by the consumption of the starting aldehyde.[9]
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Isolation: Upon completion, cool the reaction mixture in an ice bath. The product will often precipitate directly from the solution. If not, slowly add 20 mL of cold water to induce precipitation.
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Purification: Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol/water mixture (1:1) to remove unreacted starting materials and catalyst.[9] The product can be further purified by recrystallization from ethanol if necessary.
-
Validation: Dry the resulting white solid and determine its melting point (expected: 88-90 °C). Confirm the structure using ¹H NMR and IR spectroscopy as described in Part 1.
Part 3: Core Applications and Biological Activities
While structurally similar to monomers used in adhesives, the primary interest for drug development professionals lies in the compound's demonstrated biological activities.
Polymerization and Material Science
Like other cyanoacrylates, this molecule undergoes rapid anionic polymerization in the presence of a weak base, such as moisture.[1] The polymerization is initiated by a nucleophile (e.g., a hydroxyl ion from water) attacking the electron-deficient β-carbon of the double bond. This creates a propagating carbanion, which is stabilized by the nitrile and ester groups, leading to the formation of long polymer chains.[1] The presence of the bulky and hydrophobic 4-chlorophenyl group can influence the properties of the resulting polymer, potentially increasing its thermal stability and altering its solubility compared to standard poly(ethyl cyanoacrylate).
Mandatory Visualization: Anionic Polymerization```dot
Caption: Workflow for an MTT-based cell proliferation and cytotoxicity assay.
Part 5: Safety and Handling
As with any laboratory chemical, proper handling of Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate is essential. It shares safety characteristics with other ethyl cyanoacrylate-based compounds.
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Hazards: The compound is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation. [11][12]* Precautions:
-
Work in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water. [11] * Cyanoacrylates can bond skin and eyes in seconds. [11]Avoid contact with cotton or wool fabrics, as the rapid polymerization can generate enough heat to cause burns. [13]* Storage: Store in a cool, dry place away from moisture and direct sunlight to prevent premature polymerization. [11]
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Conclusion
Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate is far more than a simple variant of an adhesive monomer. It represents a privileged chemical structure with significant, demonstrated potential in the field of medicinal chemistry. Its straightforward synthesis via the Knoevenagel condensation, combined with its potent biological activities against cancer cell lines, marks it as a valuable lead compound for further optimization in drug discovery programs. For researchers and scientists, this molecule serves as an excellent starting point for exploring new therapeutic agents, particularly in the realm of kinase inhibitors.
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Samuel, H. S., et al. (2024). Cyanoacrylate Chemistry and Polymerization Mechanisms. Progress in Chemical and Biochemical Research, 7(2), 129-142. [Link]
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Li, J., et al. (2023). Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazolyl Moiety. Molecules, 28(7), 3144. [Link]
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